molecular formula C21H22N2O2S B14986205 2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide

Cat. No.: B14986205
M. Wt: 366.5 g/mol
InChI Key: GBFAVRKBOLUSBH-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is an organic compound with a complex structure that includes phenoxy, thiazole, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenoxy group may yield quinones, while reduction of the acetamide group may produce primary amines .

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The phenoxy and thiazole groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The acetamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide is unique due to its combination of phenoxy, thiazole, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]acetamide

InChI

InChI=1S/C21H22N2O2S/c1-14-7-9-17(10-8-14)21-23-18(13-26-21)11-22-20(24)12-25-19-6-4-5-15(2)16(19)3/h4-10,13H,11-12H2,1-3H3,(H,22,24)

InChI Key

GBFAVRKBOLUSBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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